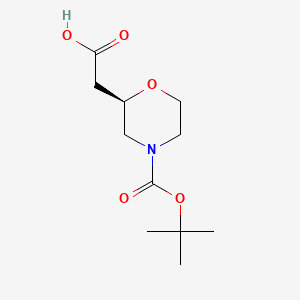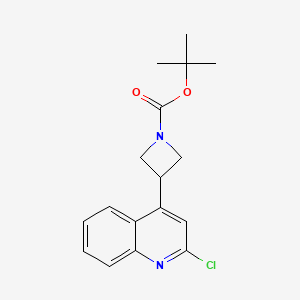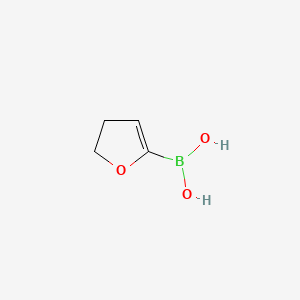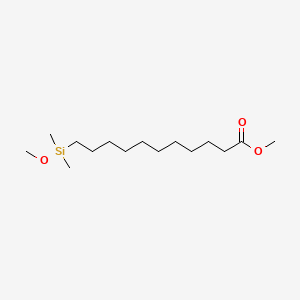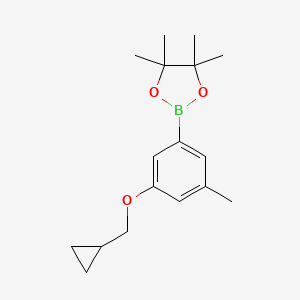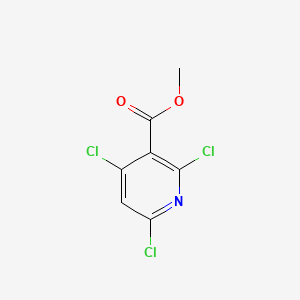
2-(2-Carboxyphenyl)-5-fluorobenzoic acid
Vue d'ensemble
Description
The compound “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” is a type of aromatic carboxylic acid, which are commonly used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” are not available, similar compounds are often synthesized through various organic reactions, including cyclization and condensation .Molecular Structure Analysis
The molecular structure of “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” would likely include aromatic rings (due to the phenyl groups), carboxylic acid groups, and a fluorine atom .Chemical Reactions Analysis
The chemical reactions of “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” would depend on the specific conditions and reagents used. Similar compounds have been reported to undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” would depend on its specific molecular structure. Similar compounds have been characterized using techniques such as UV-Vis absorption and fluorescence spectroscopy .Applications De Recherche Scientifique
1. Control of Pectobacterium brasiliense
- Application Summary: DSA has been proposed as a synthetic plant-protection agent. It has been shown to control Pectobacterium brasiliense, a soft-rot pathogen of potato and ornamental crops .
- Methods of Application: The application of DSA to P. brasiliense inhibited its biofilm formation, secretion of plant cell wall-degrading enzymes, motility, and production of acyl–homoserine lactones (AHL), subsequently impairing its virulence .
- Results: DSA was found to control P. brasiliense at minimal inhibitory concentrations (MIC) lower than those of salicylic acid . It also inhibited the production of AHL by a QS-negative Escherichia coli strain (DH5α) that had been transformed with P. brasiliense AHL synthase .
2. Construction of Metal–Organic Frameworks (MOFs)
- Application Summary: The multifunctional ligand of 2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH4) is used in the construction of MOFs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
3. Proton Conduction Research
- Application Summary: The multifunctional ligand of 2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH4IDC) was used in the construction of metal–organic frameworks (MOFs) for proton conduction research .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Both the Ba (II) and Cd (II) MOFs demonstrated temperature- and humidity-dependent proton conductivities, which could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
4. Photodynamic Therapy and Cell Imaging
- Application Summary: New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized for use in photodynamic therapy and cell imaging .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .
5. Proton Conduction Research
- Application Summary: The multifunctional ligand of 2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH4IDC) was used in the construction of metal–organic frameworks (MOFs) for proton conduction research .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Both the Ba (II) and Cd (II) MOFs demonstrated temperature- and humidity-dependent proton conductivities, which could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
6. Photodynamic Therapy and Cell Imaging
- Application Summary: New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized for use in photodynamic therapy and cell imaging .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The fluorescence lifetime, fluorescence quantum yield and efficiency of singlet oxygen generation suggest alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .
Safety And Hazards
Orientations Futures
The future directions for research on “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” could include further studies on its synthesis, properties, and potential applications. For example, similar compounds have been used in the construction of metal–organic frameworks (MOFs) for proton conduction research .
Propriétés
IUPAC Name |
2-(2-carboxyphenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-8-5-6-10(12(7-8)14(18)19)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUOREFJMRMMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742762 | |
| Record name | 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carboxyphenyl)-5-fluorobenzoic acid | |
CAS RN |
1355247-36-7 | |
| Record name | [1,1′-Biphenyl]-2,2′-dicarboxylic acid, 4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



